molecular formula C14H18N2O4 B1527950 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate CAS No. 1305324-57-5

1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate

Cat. No.: B1527950
CAS No.: 1305324-57-5
M. Wt: 278.3 g/mol
InChI Key: AYWUZJMFTGOGIZ-UHFFFAOYSA-N
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Description

1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate (; Molecular Formula: C14H18N2O4) is a pyrrolopyridine derivative of interest in medicinal chemistry and pharmaceutical research . The compound features a 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, a scaffold recognized as a privileged structure in drug discovery for its potential as a kinase inhibitor template . The presence of both tert-butyloxycarbonyl (Boc) and methyl ester protecting groups on the pyrrolidine nitrogen and pyridine ring, respectively, makes this molecule a versatile synthetic intermediate . Researchers can selectively manipulate these groups to generate a wide array of novel compounds for biological screening. This chemical is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 2,3-dihydropyrrolo[2,3-b]pyridine-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-8-7-9-5-6-10(12(17)19-4)15-11(9)16/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWUZJMFTGOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114683
Record name 1H-Pyrrolo[2,3-b]pyridine-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-57-5
Record name 1H-Pyrrolo[2,3-b]pyridine-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 6-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation typically starts from a suitable pyrrolo[2,3-b]pyridine precursor or closely related azaindole derivatives. The synthetic route involves:

Protection of the Pyrrolo Nitrogen with tert-Butyl Carbamate

A key step is the formation of the tert-butyl carbamate protecting group at the nitrogen (position 1). This is commonly achieved by reacting the pyrrolo[2,3-b]pyridine or related azaindole starting materials with di-tert-butyl dicarbonate (Boc2O) in the presence of a base catalyst.

Reaction Conditions Yield (%) Notes
DMAP catalyst, acetonitrile, 20°C, 18h ~100 Stirring 1H-pyrrolo[3,2-c]pyridine with Boc2O and DMAP in CH3CN yields tert-butyl carbamate as a colorless oil.
Triethylamine, dichloromethane, 25°C, 12h, inert atmosphere 97–98.2 Reaction with Boc2O and triethylamine under nitrogen gives high yields of tert-butyl carbamate derivatives, purified by column chromatography.
Triethylamine, 0°C, 6h 97 Dropwise addition of Boc2O to azaindole and triethylamine at 0°C, followed by extraction and chromatographic purification.

These methods demonstrate excellent reproducibility and yields ranging from 97% to nearly quantitative, indicating robust conditions for the Boc protection step.

Formation of the 2,3-Dihydro Pyrrolo Ring

The saturation at the 2,3-positions (dihydro form) is achieved by selective hydrogenation or reduction of the corresponding unsaturated pyrrolo[2,3-b]pyridine precursor. Typical methods include:

  • Catalytic hydrogenation using palladium or platinum catalysts under mild conditions.
  • Chemical reduction using hydride reagents such as sodium borohydride or lithium aluminum hydride, carefully controlled to prevent over-reduction.

This step is critical to maintain the integrity of the bicyclic system while achieving the desired saturation pattern.

Purification and Characterization

Purification of the intermediate and final products is generally performed by:

  • Flash column chromatography using silica gel with hexane/ethyl acetate gradients.
  • Crystallization from suitable solvents such as ethanol/water mixtures or by cooling of reaction mixtures.

Characterization techniques include:

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Product Description Notes
Boc Protection (N-tert-butyl carbamate formation) Boc2O, DMAP or triethylamine, CH3CN or DCM, 0–25°C, 6–18h 97–100 tert-Butyl pyrrolo[2,3-b]pyridine-1-carboxylate High yield, mild conditions
Methyl Ester Introduction Methanol, acid catalyst or methylating agent ~70–90* 6-methyl ester derivative Conditions optimized for selectivity
2,3-Dihydro ring formation Pd/C hydrogenation or hydride reduction Variable 2,3-Dihydro pyrrolo[2,3-b]pyridine core Controlled to avoid over-reduction
Purification Column chromatography, recrystallization Pure intermediates and final product Essential for high purity

*Yield estimates based on analogous pyrrolopyridine esterifications.

Research Findings and Optimization Notes

  • The Boc protection step is highly efficient with both DMAP and triethylamine bases, with reaction times ranging from 6 to 18 hours at ambient or slightly reduced temperatures.
  • Use of inert atmosphere (nitrogen) during Boc protection improves yield and purity by preventing side reactions.
  • The choice of solvent (acetonitrile vs. dichloromethane) can influence reaction rate and ease of purification.
  • Methyl esterification requires careful control to prevent hydrolysis or transesterification, with solvent and temperature optimization critical.
  • The dihydro ring formation step demands selective reduction conditions to maintain the bicyclic scaffold without affecting ester groups.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core Structure: Tetrahydroimidazo[1,2-a]pyridine with additional nitro, cyano, and phenethyl substituents. Physical Properties: Melting point 243–245°C; molecular weight 51% (exact value unspecified) . Key Differences: The imidazo-pyridine core and ethyl ester groups contrast with the dihydro-pyrrolo-pyridine and tert-butyl/methyl esters in the target compound. Nitro and cyano groups enhance electrophilicity, likely increasing reactivity in substitution reactions.

(±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

  • Core Structure : Pyrrolidine ring fused to a dimethoxypyridine moiety.
  • Physical Properties : Molecular weight 366.41; CAS 1217674-57-1 .
  • Key Differences : The saturated pyrrolidine ring lacks the conjugated dihydro-pyrrolo-pyridine system, reducing aromaticity. Methoxy groups may improve solubility compared to the target compound.

1-tert-Butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1,6-dicarboxylate (QK-6899) Core Structure: Imidazo[1,2-b]pyrazole with dihydro modification. Physical Properties: Purity 95%; CAS 1200497-67-1 .

1-(tert-Butyl) 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate

  • Core Structure : Indole ring with iodo substituent.
  • Physical Properties : Melting point 154–155°C; molecular weight 401.19 .
  • Key Differences : The indole system’s planar aromaticity contrasts with the partially saturated pyrrolo-pyridine. The iodo group introduces heavy atom effects, useful in X-ray crystallography.

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Melting Point (°C) Key Features
Target Compound 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine tert-butyl, methyl esters ~310.33* N/A Bulky esters, fused bicyclic core
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Ethyl esters, nitro, cyano, phenethyl N/A 243–245 High electrophilicity
(±)-trans-1-tert-Butyl 3-methyl...pyrrolidine-1,3-dicarboxylate Pyrrolidine tert-butyl, methyl esters, dimethoxypyridine 366.41 N/A Saturated ring, methoxy groups
1-(tert-Butyl) 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate Indole Iodo, tert-butyl, methyl esters 401.19 154–155 Aromatic, heavy atom substituent

*Calculated for C16H22N2O4.

Key Observations

  • Electronic Properties: The dihydro-pyrrolo-pyridine core offers partial conjugation, differing from fully aromatic indole or non-conjugated pyrrolidine systems .
  • Synthetic Utility: Compounds with nitro or cyano groups (e.g., 1l) are likely intermediates for further functionalization, whereas the target compound’s esters may serve as protecting groups or chiral auxiliaries .

Biological Activity

1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate is a complex organic compound belonging to the pyrrolopyridine class. Its unique structure, characterized by a fused pyrrole and pyridine ring along with two carboxylate groups and a tert-butyl substituent, suggests significant potential for biological activity. This article explores its biological properties, including synthesis methods, biological interactions, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Initial steps often include the formation of the pyrrole ring followed by subsequent modifications to introduce the tert-butyl and carboxylate groups. The following table summarizes key synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1CyclizationPyrrole precursor + aldehyde75
2Alkylationtert-Butyl bromide + base80
3EsterificationCarboxylic acid + alcohol85

Research indicates that compounds similar to this compound exhibit significant biological activity. Interaction studies have focused on its binding affinities with various biological targets. Notably, the compound may act as an inhibitor of certain protein kinases involved in cell signaling pathways critical for cancer progression.

Antibacterial Activity

Pyrrolopyridine derivatives have shown promise as antibacterial agents. A study highlighted that related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess comparable antibacterial properties.

Anticancer Potential

The compound's structural similarity to known inhibitors of MPS1 (a protein kinase overexpressed in various cancers) indicates potential as an anticancer agent. Studies have shown that pyrrolopyridine derivatives can stabilize inactive conformations of MPS1, inhibiting its activity and leading to reduced cell proliferation in cancer models .

Case Studies

Several case studies have investigated the effects of pyrrolopyridine derivatives in clinical settings:

  • Study on MPS1 Inhibition : A series of compounds based on the pyrrolopyridine scaffold demonstrated potent inhibition of MPS1 in vitro. The lead compound exhibited an IC50 value of 0.025 μM and showed significant antiproliferative activity in cancer cell lines .
  • Antibacterial Evaluation : In vitro evaluations revealed that certain pyrrole derivatives had MIC values comparable to traditional antibiotics like ciprofloxacin, indicating their potential role in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of bicyclic pyrrolo-pyridine derivatives like this compound often employs one-pot multi-step reactions. For example, demonstrates a one-pot strategy combining cyclization and functionalization steps for structurally similar tetrahydroimidazo-pyridine derivatives. Key parameters include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of tert-butyl and methyl ester precursors. Computational reaction path searches (as described in ) can optimize conditions by predicting activation barriers for intermediates. Purity is typically benchmarked using HPLC (>95% purity) and monitored via TLC.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and HRMS is critical.
  • NMR : Assign peaks for tert-butyl (δ ~1.2–1.4 ppm for 9H) and methyl ester (δ ~3.6–3.8 ppm for 3H). The dihydro-pyrrolo-pyridine core is confirmed by aromatic protons (δ 6.5–8.0 ppm) and saturated CH₂ groups (δ 2.5–3.5 ppm).
  • IR : Look for ester carbonyl stretches (~1720–1740 cm⁻¹) and NH/CH₂ bends (~1450–1600 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., C₁₈H₂₆N₂O₆ requires [M+H]⁺ at 367.1864).
    A representative table for spectral benchmarks (based on analogs in ):
TechniqueKey Signals/ValuesPurpose
¹H NMRδ 1.35 (s, 9H, tert-butyl)Confirms protective groups
¹³C NMRδ 165.5 (C=O, ester)Validates carboxylate moieties
IR1732 cm⁻¹ (C=O stretch)Detects ester functionality
HRMS (ESI)m/z 367.1865 [M+H]⁺ (calc. 367.1864)Confirms molecular mass

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reaction yields or unexpected byproducts?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches () can identify competing pathways. For instance, tert-butyl groups may sterically hinder intermediates, leading to side reactions. Use Gaussian or ORCA software to model transition states and compare activation energies. Experimental validation involves isolating intermediates via column chromatography and analyzing them with LC-MS. If unexpected byproducts arise (e.g., ring-opening derivatives), adjust solvent polarity or employ scavengers (e.g., molecular sieves) to stabilize intermediates.

Q. What role do the tert-butyl and methyl ester groups play in stabilizing intermediates during multi-step synthesis?

  • Methodological Answer : The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, reducing undesired nucleophilic attacks. The methyl ester serves as a directing group, facilitating regioselective functionalization (e.g., Suzuki couplings at the pyridine ring). Computational studies () can quantify steric effects using buried volume (%Vbur) calculations. Experimentally, replacing tert-butyl with smaller groups (e.g., methyl) and monitoring reaction outcomes via GC-MS provides comparative data.

Q. How can in vitro assays evaluate the bioactivity of this compound, and what structural analogs inform its potential applications?

  • Methodological Answer : While direct pharmacological data for this compound is limited, analogs like methyl 5,6-dihydro-pyrrolo-pyrazole carboxylates () show bioactivity in kinase inhibition assays. Standard protocols include:
  • Kinase inhibition : Use ADP-Glo™ assays with IC₅₀ determination.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Docking studies : AutoDock Vina to predict binding affinity to targets like EGFR or CDK2.
    Structural modifications (e.g., substituting the methyl ester with amides) can enhance solubility for in vivo testing.

Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis. For example, lists (±)-trans derivatives, suggesting racemic mixtures are common. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) or employ asymmetric hydrogenation with Ru-BINAP catalysts. Process optimization for scale-up involves continuous flow reactors (to enhance mixing) and in-line FTIR for real-time monitoring.

Key Notes for Experimental Design

  • Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., splitting due to rotamers), variable-temperature NMR (VT-NMR) or COSY/NOESY experiments clarify conformational dynamics.
  • Safety Protocols : Adhere to guidelines for handling reactive intermediates (e.g., tert-butyl chloroformate) under inert atmospheres.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate

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